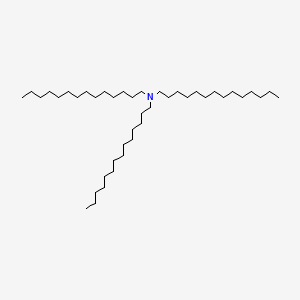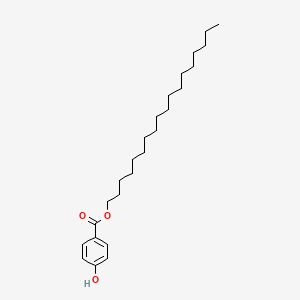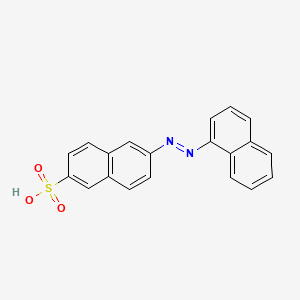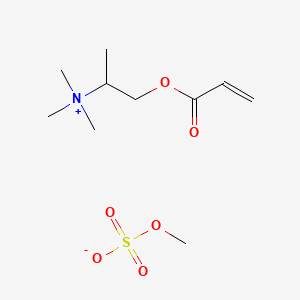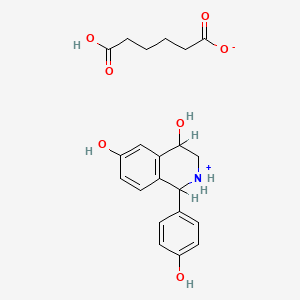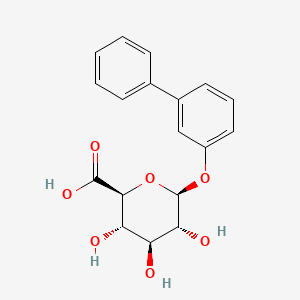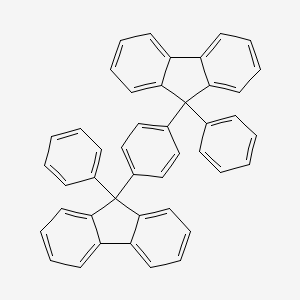
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by its rigid and bulky structure, which makes it an interesting candidate for various applications, particularly in the field of organic electronics. The compound consists of a benzene ring substituted with two 9-phenyl-9H-fluoren-9-yl groups at the 1 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can be synthesized through a one-pot reaction involving the coupling of 9-phenyl-9H-fluoren-9-yl groups with a benzene core. The reaction typically involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring or the fluorenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene has several scientific research applications, including:
Organic Electronics: The compound is used as a host material in organic light-emitting diodes (OLEDs) due to its high triplet energy and good charge transport properties.
Photovoltaics: It can be used in organic photovoltaic cells as a component of the active layer to improve light absorption and charge separation.
Sensors: The compound’s unique photophysical properties make it suitable for use in chemical sensors and biosensors.
Material Science: It is studied for its potential in developing new materials with high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene exerts its effects is primarily related to its electronic structure. The rigid and bulky substituents on the benzene ring create a high triplet energy state, which is beneficial for applications in OLEDs. The compound facilitates efficient energy transfer and charge transport, making it an effective host material for phosphorescent emitters .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(9-phenyl-9H-fluoren-9-yl)benzene: Similar in structure but with three fluorenyl groups attached to a benzene ring.
4,4’-Bis(9-phenyl-9H-fluoren-9-yl)biphenyl: Contains two biphenyl units with fluorenyl groups.
1,3-Bis(9-phenyl-9H-fluoren-9-yl)benzene: Similar but with fluorenyl groups at the 1 and 3 positions of the benzene ring.
Uniqueness
1,4-Bis(9-phenyl-9h-fluoren-9-yl)benzene is unique due to its specific substitution pattern, which provides a balance of rigidity and bulkiness. This structure results in high triplet energy and balanced charge transport properties, making it particularly suitable for use in blue phosphorescent OLEDs .
Propiedades
Fórmula molecular |
C44H30 |
|---|---|
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
9-phenyl-9-[4-(9-phenylfluoren-9-yl)phenyl]fluorene |
InChI |
InChI=1S/C44H30/c1-3-15-31(16-4-1)43(39-23-11-7-19-35(39)36-20-8-12-24-40(36)43)33-27-29-34(30-28-33)44(32-17-5-2-6-18-32)41-25-13-9-21-37(41)38-22-10-14-26-42(38)44/h1-30H |
Clave InChI |
FSWRERQILDSDIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


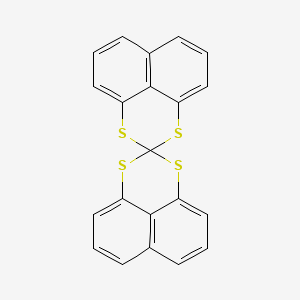
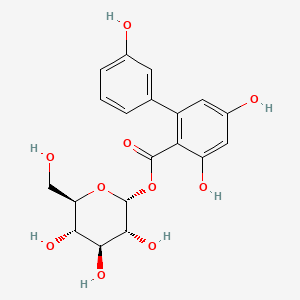
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
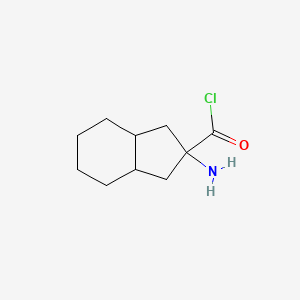
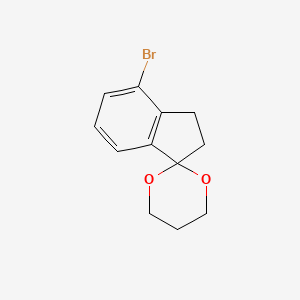
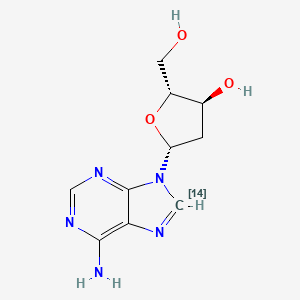
![[(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)oxy]acetonitrile](/img/structure/B13791638.png)

